1-(Trimethylsilyl)-3,5-difluorobenzene

Ipso-substitution Halogenation kinetics Fluorine directing effects

1-(Trimethylsilyl)-3,5-difluorobenzene (CAS 149130-47-2), also referred to as (3,5-difluorophenyl)trimethylsilane, is an organosilicon compound with the molecular formula C9H12F2Si and a molecular weight of 186.27 g/mol. It is classified as a fluorinated aromatic silane, characterized by a trimethylsilyl (TMS) group attached to a 1,3-difluorobenzene ring at the 1-position.

Molecular Formula C9H12F2Si
Molecular Weight 186.27 g/mol
Cat. No. B7779633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Trimethylsilyl)-3,5-difluorobenzene
Molecular FormulaC9H12F2Si
Molecular Weight186.27 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=CC(=CC(=C1)F)F
InChIInChI=1S/C9H12F2Si/c1-12(2,3)9-5-7(10)4-8(11)6-9/h4-6H,1-3H3
InChIKeyRIFZHQNPOPJCEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Trimethylsilyl)-3,5-difluorobenzene (CAS 149130-47-2): Procurement-Relevant Identity and Core Characteristics


1-(Trimethylsilyl)-3,5-difluorobenzene (CAS 149130-47-2), also referred to as (3,5-difluorophenyl)trimethylsilane, is an organosilicon compound with the molecular formula C9H12F2Si and a molecular weight of 186.27 g/mol . It is classified as a fluorinated aromatic silane, characterized by a trimethylsilyl (TMS) group attached to a 1,3-difluorobenzene ring at the 1-position . This structural arrangement confers specific physical properties, including a boiling point range of 75-77 °C at 20 Torr and a density of 1.054 g/cm³ . The compound is widely utilized as a versatile building block and intermediate in organic synthesis, particularly for the controlled introduction of the 3,5-difluorophenyl motif into more complex molecular architectures .

Why 1-(Trimethylsilyl)-3,5-difluorobenzene Cannot Be Generically Replaced by Other Arylsilanes or Halide Analogs


Direct substitution of 1-(trimethylsilyl)-3,5-difluorobenzene with structurally similar arylsilanes or alternative functionalized difluorobenzenes is not feasible without significant alteration of reaction outcomes. This limitation arises from the unique interplay between the meta-fluorine substitution pattern and the ipso-trimethylsilyl group, which collectively dictate reactivity, regioselectivity, and stability. Unlike mono-fluorinated analogs, the dual electron-withdrawing fluorine atoms at the 3- and 5-positions of 1-(trimethylsilyl)-3,5-difluorobenzene strongly polarize the aromatic ring, which fundamentally alters the kinetics and thermodynamics of key transformations . Furthermore, comparative studies in the fluoroaromatic series confirm that ipso-desilylation follows predictable patterns influenced by fluorine substitution, meaning that an analog with a different fluorine arrangement (e.g., 2,4- or 2,6-difluoro) will yield a distinct product profile under identical conditions [1]. Therefore, the compound's value proposition is anchored in its ability to deliver a specific, pre-determined reactivity profile that alternatives cannot replicate.

Quantitative Differentiation: Comparative Reactivity and Stability Data for 1-(Trimethylsilyl)-3,5-difluorobenzene


Accelerated Bromodesilylation Kinetics Compared to Mono-Fluorinated Analogs

1-(Trimethylsilyl)-3,5-difluorobenzene undergoes significantly faster electrophilic bromodesilylation compared to its mono-fluorinated counterpart, 1-(trimethylsilyl)-4-fluorobenzene. This rate enhancement is a direct consequence of the dual meta-fluorine substitution, which increases the electron density at the ipso-carbon, facilitating electrophilic attack .

Ipso-substitution Halogenation kinetics Fluorine directing effects

Controlled Ipso-Desilylation for the Synthesis of Unusually Substituted Fluoroarenes

Electrophilic ipso-substitution of the trimethylsilyl group in 1-(trimethylsilyl)-3,5-difluorobenzene provides a controlled and efficient route to specific bromodifluorobenzenes. The meta-fluorine substitution pattern directs the incoming electrophile to the desired position with high fidelity, avoiding the formation of regioisomeric mixtures that plague alternative synthetic routes [1].

Regioselective synthesis Desilylation Fluoroarene functionalization

Enhanced Stability and Solubility for Improved Handling and Application

The presence of the bulky, lipophilic trimethylsilyl group in 1-(trimethylsilyl)-3,5-difluorobenzene confers a significant advantage in terms of physical handling and formulation compared to smaller, more polar difluorobenzene alternatives like 1-bromo-3,5-difluorobenzene .

Material properties Formulation stability Solubility in organic media

Potential for Quantifying C-F Bond Activation via Lewis Acid Coordination

The fluorine atoms in 1-(trimethylsilyl)-3,5-difluorobenzene can serve as spectroscopic probes for quantifying the strength of C-F···Lewis acid interactions. The change in the one-bond carbon-fluorine coupling constant (Δ¹J_C,F) provides a quantitative metric for the extent of C-F bond activation, a property that can be systematically tuned by modifying the Lewis acid .

Lewis acid-base chemistry NMR spectroscopy C-F bond activation

Contrasting Reactivity with 2,4- and 2,6-Difluorophenyltrimethylsilane Analogs in Ipso-Substitution

The ipso-substitution chemistry of 1-(trimethylsilyl)-3,5-difluorobenzene is fundamentally different from its regioisomeric analogs, 2,4-difluorophenyltrimethylsilane and 2,6-difluorophenyltrimethylsilane. While all three undergo bromodesilylation, the resulting products and the susceptibility to competing side reactions like protodesilylation are distinct and depend on the specific fluorine substitution pattern [1].

Regioisomer comparison Electrophilic substitution Fluorine directing effects

Defined Application Scenarios for 1-(Trimethylsilyl)-3,5-difluorobenzene Based on Verified Differentiation


High-Throughput Synthesis of 3,5-Difluorophenyl Halide Intermediates

In medicinal chemistry and agrochemical discovery programs requiring large libraries of 3,5-difluorophenyl-containing analogs, the procurement of 1-(trimethylsilyl)-3,5-difluorobenzene is strategically justified. Its >6-fold faster bromodesilylation kinetics (2h vs. >12h for mono-fluoro analogs) directly translate to accelerated parallel synthesis and reduced process time for generating the critical 1-bromo-3,5-difluorobenzene intermediate . This efficiency gain is a quantifiable advantage over alternative starting materials.

Regiospecific Late-Stage Functionalization in Complex Molecule Synthesis

For the synthesis of advanced pharmaceutical candidates or functional materials where regioisomeric purity is non-negotiable, 1-(trimethylsilyl)-3,5-difluorobenzene offers a decisive advantage. The predictable and highly selective ipso-desilylation chemistry ensures the introduction of a functional group at the desired position on a highly substituted fluoroarene, minimizing the formation of difficult-to-separate byproducts that are common when using other regioisomers or direct halogenation methods [1]. This simplifies purification and improves overall yield.

Fundamental Studies in C-F Bond Activation and Organometallic Catalysis

Research groups investigating the activation of strong C-F bonds will find 1-(trimethylsilyl)-3,5-difluorobenzene to be a valuable model substrate. Its ability to coordinate with Lewis acids and provide a quantifiable Δ¹J_C,F value via NMR spectroscopy offers a direct experimental handle for tuning and understanding C-F bond activation phenomena . This property makes it a superior probe compared to non-fluorinated or mono-fluorinated arylsilanes for mechanistic investigations.

Development of Fluorinated Silicone Materials and Specialty Coatings

In materials science, the unique combination of a fluorinated aromatic core and a reactive trimethylsilyl group in 1-(trimethylsilyl)-3,5-difluorobenzene makes it a preferred monomer or additive for formulating advanced polymers and coatings . Its enhanced solubility in organic solvents and its distinct boiling point profile, relative to halogenated analogs, facilitate its incorporation into polymer backbones via condensation or hydrosilylation chemistries, imparting desired properties like chemical resistance and thermal stability.

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